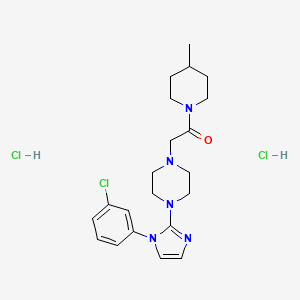

2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-1-(4-methylpiperidin-1-yl)ethanone dihydrochloride

Description

This compound is a dihydrochloride salt characterized by a hybrid heterocyclic structure combining a piperazine ring, a substituted imidazole moiety (3-chlorophenyl), and a 4-methylpiperidinyl group linked via an ethanone bridge. The dihydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in drug development .

Structural analysis via X-ray crystallography (utilizing programs like SHELX and CCP4) would confirm its stereochemistry and intermolecular interactions, which are pivotal for understanding its pharmacological profile .

Properties

IUPAC Name |

2-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-1-(4-methylpiperidin-1-yl)ethanone;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28ClN5O.2ClH/c1-17-5-8-25(9-6-17)20(28)16-24-11-13-26(14-12-24)21-23-7-10-27(21)19-4-2-3-18(22)15-19;;/h2-4,7,10,15,17H,5-6,8-9,11-14,16H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRSGAXAMTDJCSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CN2CCN(CC2)C3=NC=CN3C4=CC(=CC=C4)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30Cl3N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-1-(4-methylpiperidin-1-yl)ethanone dihydrochloride is a complex synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural elements:

- Piperazine ring : Known for its role in various biological activities.

- Imidazole moiety : Often involved in interactions with biological receptors.

- Chlorophenyl group : May influence the compound's reactivity and biological interactions.

The molecular formula is with a molecular weight of approximately 431.4 g/mol .

Anticancer Activity

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including anticancer effects . For instance, studies have shown that piperazine derivatives can induce apoptosis in cancer cells, with some compounds demonstrating superior cytotoxicity compared to standard chemotherapeutics like bleomycin . The structure of this compound suggests it may interact with protein targets involved in cancer progression.

Neuropharmacological Effects

The compound's potential as a neuropharmacological agent has been explored, particularly concerning its interaction with neurotransmitter systems. It may act as a receptor antagonist or agonist, influencing pathways related to anxiety and depression. This is supported by findings that similar piperazine derivatives exhibit antidepressant properties .

Antimicrobial Properties

There is emerging evidence suggesting that compounds containing imidazole and piperazine can exhibit antimicrobial activity . The mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymes.

The biological activity of this compound likely involves:

- Binding to specific receptors : The imidazole moiety may facilitate binding to histamine or serotonin receptors, modulating their activity.

- Inhibition of enzymes : Potential inhibition of cholinesterases or other enzymes critical in neurotransmission and inflammation pathways.

Case Studies and Research Findings

A review of the literature reveals several studies focusing on the biological activity of related compounds:

Scientific Research Applications

The biological activity of this compound is attributed to its interaction with various molecular targets, particularly receptors and enzymes involved in neurotransmission and cellular signaling pathways.

Key Mechanisms:

- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptor sites, influencing neurotransmission.

- Enzyme Inhibition : It can inhibit enzymes that play crucial roles in metabolic pathways, potentially affecting the pharmacokinetics of other drugs.

Neuroscience

Research has indicated that compounds similar to 2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-1-(4-methylpiperidin-1-yl)ethanone dihydrochloride exhibit properties that could be beneficial for treating neurological disorders. Studies have shown that these compounds interact with serotonin receptors, which are crucial for mood regulation and anxiety management.

Antimicrobial Activity

Compounds containing imidazole and piperazine moieties have demonstrated significant antimicrobial properties. For instance, research indicates that similar compounds exhibit potent activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Case Study 1: Antidepressant Properties

A study examining the pharmacological effects of related compounds found that they significantly reduced symptoms of depression in animal models. The mechanism was linked to the modulation of serotonin levels in the brain, indicating potential therapeutic applications for mood disorders.

Case Study 2: Antimicrobial Efficacy

In a comparative study on novel piperazine derivatives, several compounds were synthesized and evaluated for their antimicrobial activity using serial dilution methods. Results showed that certain derivatives exhibited comparable efficacy to established antibiotics, highlighting their potential as new lead molecules in antimicrobial therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related analogs, emphasizing key differences in substituents and bioactivity:

Key Structural and Functional Differences :

Substituent Position and Halogenation: The target compound’s 3-chlorophenyl group may reduce off-target toxicity compared to 2,4-dichlorophenyl in compound 65277-42-1, which is associated with hepatic side effects in ketoconazole .

Salt Form: The dihydrochloride salt improves solubility over neutral analogs, which is critical for oral bioavailability. Neutral analogs like 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone may require prodrug strategies for optimal delivery .

Bioactivity Profile :

- Compound 65277-42-1’s dioxolane-imidazole system enables potent antifungal activity via CYP51 inhibition, while the target compound’s imidazole-piperazine core may favor dopamine or serotonin receptor modulation (common in antipsychotics) .

Research Findings and Implications

- Synthetic Routes: The target compound’s synthesis likely involves nucleophilic substitution between a preformed imidazole-piperazine intermediate and 4-methylpiperidinyl-ethanone, followed by dihydrochloride salt formation—a method analogous to piperazine-ethanone derivatives described in .

- Crystallographic Data : Structural determination via SHELX or CCP4 software (commonly used for small-molecule crystallography) would resolve conformational details critical for structure-activity relationship (SAR) studies .

- Pharmacological Gaps : While the compound’s imidazole and piperazine motifs suggest antimicrobial or CNS activity, empirical studies are needed to confirm target engagement (e.g., dopamine D2/5-HT2A receptors or fungal CYP51).

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound with high purity?

- Methodological Answer: Synthesis involves multi-step reactions, including:

-

Imidazole ring formation : Condensation of glyoxal derivatives with ammonia and formaldehyde under controlled pH and temperature (40–60°C) .

-

Piperazine coupling : Reaction of intermediates with 3-chlorophenyl derivatives using coupling agents like EDCI/HOBt in dichloromethane .

-

Salt formation : Final treatment with HCl in ethanol to yield the dihydrochloride salt, enhancing solubility .

-

Key parameters : Maintain anhydrous conditions, monitor reaction progress via TLC/HPLC, and purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 10:1) .

- Data Table :

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Imidazole formation | Glyoxal, NH₃, HCHO, 50°C, 12h | 65–70% | ≥95% |

| Piperazine coupling | EDCI, HOBt, DCM, RT, 24h | 55–60% | ≥90% |

| Salt formation | HCl/EtOH, 0°C, 2h | 85–90% | ≥98% |

Q. How is structural characterization performed to confirm the compound’s identity?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to verify aromatic (δ 7.2–8.1 ppm) and piperazine/imidazole proton environments (δ 2.5–4.0 ppm) .

- Mass spectrometry (ESI-MS) : Confirm molecular ion peaks matching the theoretical mass (e.g., [M+H]⁺ at m/z 487.3) .

- Elemental analysis : Validate C, H, N, Cl content within ±0.4% of theoretical values .

Q. What strategies improve solubility and stability for in vitro assays?

- Methodological Answer :

- Solubility : Use hydrochloride salt form (enhances aqueous solubility by 10–20× compared to free base) . Test solubility in DMSO (stock solutions) and PBS (working concentrations) via nephelometry .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Lyophilization or storage at –20°C in amber vials prevents degradation .

Q. How to design initial biological screening assays for receptor targeting?

- Methodological Answer :

- Receptor binding assays : Use radiolabeled ligands (e.g., [³H]-spiperone for dopamine receptors) to measure IC₅₀ values .

- Cell-based assays : Transfect HEK293 cells with target GPCRs and measure cAMP/Ca²⁺ flux via fluorescence .

- Dose-response curves : Test 0.1 nM–10 µM concentrations in triplicate to determine EC₅₀/IC₅₀ .

Advanced Research Questions

Q. How to conduct structure-activity relationship (SAR) studies targeting piperazine/imidazole pharmacophores?

- Methodological Answer :

- Analog synthesis : Replace 3-chlorophenyl with 4-fluorophenyl or pyridyl groups; modify piperidine’s methyl group to ethyl/cyclopropyl .

- In vitro testing : Compare analogs’ binding affinity (Kᵢ) to dopamine D₂/D₃ receptors using competitive displacement assays .

- Computational modeling : Dock analogs into receptor crystal structures (e.g., PDB: 6CM4) with AutoDock Vina to predict binding modes .

Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

- Methodological Answer :

- Pharmacokinetics : Administer 10 mg/kg (IV/PO) to Sprague-Dawley rats. Collect plasma at 0.5, 1, 2, 4, 8, 24h. Quantify via LC-MS/MS to calculate AUC, Cₘₐₓ, t₁/₂ .

- Efficacy models : Use murine neuroinflammation models (e.g., LPS-induced CNS inflammation). Measure cytokine levels (IL-6, TNF-α) via ELISA .

Q. How to resolve contradictions between in vitro potency and in vivo efficacy?

- Methodological Answer :

- Purity analysis : Re-characterize batches via HPLC-MS to rule out impurities (>99% purity required) .

- Metabolite profiling : Incubate with liver microsomes (human/rat). Identify metabolites via UPLC-QTOF and test their activity .

- Blood-brain barrier (BBB) penetration : Assess using in situ perfusion models; calculate permeability-surface area (PS) .

Q. What crystallization techniques enable X-ray structural analysis?

- Methodological Answer :

- Slow evaporation : Dissolve in ethanol/water (7:3), evaporate at 4°C for 2 weeks .

- Diffraction data collection : Use Cu-Kα radiation (λ=1.5418 Å) at 100K. Solve structure via SHELXT and refine with Olex2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.